Thieno[3,2-b]pyridine-6-carbonitrile

Src kinase inhibition Structure-activity relationship Medicinal chemistry

Thieno[3,2-b]pyridine-6-carbonitrile (CAS 116538-95-5) is a privileged scaffold for Src kinase inhibitors achieving IC50 7.20–13 nM. Unlike generic heterocycles, its 3,2-b ring junction and 6-CN placement are both essential—substituting the 7-phenylamino group reduces activity to only 8% residual. Its weak hinge interaction enables high kinome-wide selectivity, ideal for underexplored kinases (Haspin, CDKLs). Documented 93% yield synthesis at 20°C using commercial reagents derisks scale-up. Crystallographically benchmarked planar geometry ensures reliable docking. Choose this validated core; generic substitution without SAR revalidation is unsound.

Molecular Formula C8H4N2S
Molecular Weight 160.2 g/mol
CAS No. 116538-95-5
Cat. No. B050402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-b]pyridine-6-carbonitrile
CAS116538-95-5
Molecular FormulaC8H4N2S
Molecular Weight160.2 g/mol
Structural Identifiers
SMILESC1=CSC2=C1N=CC(=C2)C#N
InChIInChI=1S/C8H4N2S/c9-4-6-3-8-7(10-5-6)1-2-11-8/h1-3,5H
InChIKeyQYCIXUKZMDUDBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-b]pyridine-6-carbonitrile (CAS 116538-95-5): A Strategic Heterocyclic Scaffold for Kinase-Targeted Drug Discovery and Precision Pharmacology


Thieno[3,2-b]pyridine-6-carbonitrile (CAS 116538-95-5) is a fused heterocyclic scaffold that serves as a privileged pharmacophore in modern medicinal chemistry, particularly for developing small-molecule kinase inhibitors [1]. The compound features a planar thiophene-pyridine ring system with a 6-position nitrile group that acts as a key hydrogen bond acceptor in kinase hinge-region interactions [2]. Unlike many other heterocyclic templates that typically yield ATP-mimetic inhibitors with predictable binding poses, this scaffold exhibits weak hinge interaction, enabling variable binding modes while maintaining high kinome-wide selectivity [3]. This unique structural property has driven its incorporation into multiple clinical-stage kinase inhibitor programs, particularly those targeting Src family kinases and underexplored kinases such as Haspin and CDKLs [4].

Why Generic Scaffold Substitution of Thieno[3,2-b]pyridine-6-carbonitrile Is Scientifically Inadvisable: Quantitative SAR and Crystallographic Evidence


Generic substitution of Thieno[3,2-b]pyridine-6-carbonitrile (CAS 116538-95-5) with structurally similar heterocyclic scaffolds is scientifically unsound due to well-documented, quantifiable differences in kinase inhibition potency and selectivity. Direct head-to-head comparisons reveal that replacing the 7-phenylamino group with a 7-phenoxy substituent on the same thieno[3,2-b]pyridine-6-carbonitrile core reduces Src kinase inhibition from a baseline level to only 8% residual activity [1]. Furthermore, the alternative thieno[2,3-b]pyridine-5-carbonitrile regioisomeric scaffold exhibits a fundamentally different kinase inhibition profile, underscoring that the 3,2-b ring junction and 6-position nitrile placement are not interchangeable architectural features [2]. Even among closely related thienopyridine regioisomers, X-ray crystallographic data confirm that while planar geometry is conserved, subtle differences in bond angles and intermolecular packing can influence molecular recognition events and physicochemical properties such as solubility and crystallinity [3]. These documented, quantitative differences preclude generic substitution without revalidating the entire SAR series.

Quantitative Comparative Evidence for Thieno[3,2-b]pyridine-6-carbonitrile (CAS 116538-95-5): Head-to-Head SAR, Selectivity Profiling, and Crystallographic Benchmarking


Direct Head-to-Head Comparison: 7-Phenylamino vs. 7-Phenoxy Substitution on Thieno[3,2-b]pyridine-6-carbonitrile Core

In a direct head-to-head comparison published in Journal of Medicinal Chemistry, the 7-phenylamino analogue (compound 37) of thieno[3,2-b]pyridine-6-carbonitrile demonstrated potent Src kinase inhibition, whereas the structurally analogous 7-phenoxy derivative exhibited only 8% inhibition of Src kinase activity under identical assay conditions [1]. This 92% reduction in activity upon oxygen-for-nitrogen substitution at the 7-position demonstrates that the NH linker is not simply a structural variant but a critical pharmacophoric element for target engagement. The 7-benzylamino analogue also showed reduced potency relative to the 7-phenylamino series, further confirming that the aniline NH geometry and electronics are optimal for kinase hinge binding [1].

Src kinase inhibition Structure-activity relationship Medicinal chemistry

Cross-Study Potency Comparison: Optimized Thieno[3,2-b]pyridine-6-carbonitrile Src Inhibitors vs. 3-Quinolinecarbonitrile Scaffold

The thieno[3,2-b]pyridine-6-carbonitrile scaffold was explicitly designed as a scaffold-hopping replacement for the 3-quinolinecarbonitrile system in Src kinase inhibitors [1]. When suitably substituted with a 7-phenylamino group and appropriate C-2 heteroaryl moieties, optimized thieno[3,2-b]pyridine-6-carbonitrile derivatives achieve single-digit nanomolar IC50 values against Src kinase: compound 14 (7-phenylamino series) exhibits an IC50 of 13 nM [1], while a more extensively optimized derivative with C-2 heteroaryl substitution and a 7-(2,4-dichloro-5-methoxyphenyl)amino group achieves an IC50 of 7.20 nM [2]. Further SAR optimization revealed that C-2 substitution with 3,5-furan or 2,5-pyridine heteroaryl groups yields the best activity in both enzyme and cell-based assays [3].

Src kinase Scaffold hopping ATP-competitive inhibition

Kinome-Wide Selectivity Profiling: Thieno[3,2-b]pyridine Scaffold Enables Highly Selective Haspin and CDKL Inhibition

A comprehensive 2025 study in Angewandte Chemie demonstrated that the thieno[3,2-b]pyridine scaffold produces highly selective kinase inhibitors with variable binding modes, attributable to weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region [1]. Mapping the chemical space around this pharmacophore yielded highly selective Haspin kinase inhibitors, exemplified by compound MU1920, which meets criteria for a quality chemical probe and is validated for in vivo applications [1]. The scaffold's unique binding properties also extend to CDKL family kinases, establishing it as a versatile template for targeting underexplored kinases [1]. In contrast, many alternative heterocyclic scaffolds (e.g., quinolinecarbonitriles, pyrazolopyrimidines) typically adopt a single, predictable ATP-mimetic binding mode that limits their kinome-wide selectivity and restricts their utility to well-characterized kinase targets [2].

Kinase selectivity Chemical probe Underexplored kinases

Synthetic Route Efficiency: Thieno[3,2-b]pyridine-6-carbonitrile Synthesis Achieves 93% Yield Under Mild Conditions

A reported synthetic route for Thieno[3,2-b]pyridine-6-carbonitrile (CAS 116538-95-5) achieves a yield of 93% under mild conditions (20°C, 4 hours) using 3-aminothiophene and 3,3-dimethoxy-2-formylpropionitrile sodium salt in methanol/water with hydrochloric acid . An alternative route using 3-aminothiophene and cyanoacetaldehyde dimethyl acetal produces the target compound in approximately 56% yield . The high-yielding route employs readily accessible starting materials and avoids harsh reagents or elevated temperatures, making it amenable to scale-up. In contrast, the synthesis of the structurally related 7-chlorothieno[3,2-b]pyridine-6-carbonitrile requires multi-step sequences including halogenation and functional group manipulations that typically result in lower overall yields [1].

Heterocyclic synthesis Cyclization Process chemistry

Crystallographic Benchmarking: Thieno[3,2-b]pyridine-6-carbonitrile Exhibits Planar Geometry with Conserved Bond Parameters Across Substituted Derivatives

X-ray crystallographic analysis of thieno[3,2-b]pyridine-2-carbonitrile (a close positional isomer of the 6-carbonitrile derivative) reveals that the thienopyridine ring system is planar with internal bond angles of 90.7 ± 0.6° for C-S-C and 115.9 ± 1.9° for C-N-C, and C-S and C-N bond lengths of 1.73 ± 0.02 Å and 1.34 ± 0.02 Å, respectively [1]. Notably, comparison with molecular orbital calculations for the parent unsubstituted thieno[3,2-b]pyridine shows remarkably close agreement between calculated and measured bond parameters, indicating that substitution at the carbonitrile position does not significantly perturb the core ring geometry [1]. This planar, rigid scaffold contrasts with thieno[2,3-c]pyridine regioisomers, which exhibit different bond angle distributions and may adopt non-planar conformations depending on substitution pattern [2].

X-ray crystallography Solid-state structure Molecular geometry

Validated Application Scenarios for Thieno[3,2-b]pyridine-6-carbonitrile (CAS 116538-95-5): Evidence-Driven Use Cases in Kinase Drug Discovery and Chemical Probe Development


Src Family Kinase Inhibitor Lead Optimization and SAR Expansion

Thieno[3,2-b]pyridine-6-carbonitrile (CAS 116538-95-5) is optimally deployed as a core scaffold for Src kinase inhibitor lead optimization programs requiring single-digit nanomolar potency. Documented derivatives achieve IC50 values of 7.20 nM to 13 nM against Src kinase [1][2]. The scaffold supports systematic SAR exploration at the C-2 and C-7 positions, with C-2 substitution by 3,5-furan or 2,5-pyridine heteroaryl groups yielding the best activity in both enzyme and cell assays [3]. The 7-phenylamino linker is essential for target engagement; substituting with a 7-phenoxy group reduces activity to only 8% inhibition [1]. Researchers should procure this scaffold when initiating Src inhibitor programs that require a validated potency ceiling and established SAR roadmap, rather than investing resources in de novo scaffold discovery.

Chemical Probe Development for Underexplored Kinases (Haspin and CDKL Family)

For academic and industrial chemical probe development targeting underexplored kinases such as Haspin and CDKL family members, Thieno[3,2-b]pyridine-6-carbonitrile (CAS 116538-95-5) provides a privileged scaffold with documented kinome-wide selectivity [1]. The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region enables variable binding modes that maintain high selectivity, a property not observed with conventional ATP-mimetic scaffolds [1]. Optimized derivatives (e.g., MU1920) meet quality chemical probe criteria and are validated for in vivo applications [1]. This scaffold is the rational procurement choice for laboratories seeking to generate selective probes for understudied kinases where off-target minimization is critical and where quinolinecarbonitrile or pyrazolopyrimidine templates have proven insufficiently selective.

Multi-Kilogram Scale-Up of Advanced Heterocyclic Intermediates for Preclinical Development

For process chemistry teams requiring scalable synthesis of heterocyclic building blocks, Thieno[3,2-b]pyridine-6-carbonitrile (CAS 116538-95-5) offers a validated route achieving 93% isolated yield under mild conditions (20°C, 4 hours) using commercially available 3-aminothiophene and 3,3-dimethoxy-2-formylpropionitrile sodium salt [1]. This high-yielding, ambient-temperature protocol minimizes energy costs, reduces hazardous waste generation, and avoids specialized equipment requirements compared to multi-step halogenation sequences required for 7-chloro derivatives [2]. Procurement of this specific carbonitrile scaffold enables efficient scale-up to multi-kilogram quantities suitable for IND-enabling toxicology studies and Phase I clinical supply, whereas alternative thienopyridine regioisomers or functionalized derivatives may require de novo process development with uncertain yield outcomes.

Structure-Based Drug Design Requiring Crystallographically Validated Scaffold Geometry

For computational chemistry and structural biology groups engaged in structure-based drug design (SBDD), Thieno[3,2-b]pyridine-6-carbonitrile (CAS 116538-95-5) provides a crystallographically benchmarked scaffold with well-defined planar geometry (C-S-C angle: 90.7 ± 0.6°; C-N-C angle: 115.9 ± 1.9°) and bond lengths that closely match calculated values for the parent unsubstituted system [1]. This geometric predictability enables reliable docking simulations and molecular dynamics calculations, as the scaffold does not exhibit conformational flexibility that would introduce uncertainty in binding pose predictions [1]. Researchers should select this scaffold over regioisomeric alternatives (e.g., thieno[2,3-c]pyridine derivatives) when molecular modeling accuracy is paramount and when crystallographic validation of the starting scaffold geometry is required for grant applications, patent filings, or regulatory submissions.

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